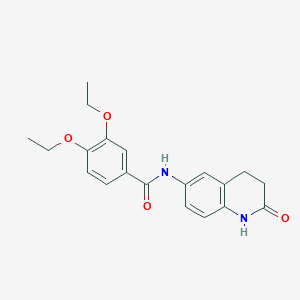

3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

3,4-Diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic amide derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline (THQ) core linked to a benzamide moiety substituted with diethoxy groups at the 3- and 4-positions. This compound is of interest in medicinal chemistry due to the THQ scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) and anticancer drug discovery. The diethoxy substituents on the benzamide ring likely modulate lipophilicity, solubility, and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

3,4-diethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-25-17-9-5-14(12-18(17)26-4-2)20(24)21-15-7-8-16-13(11-15)6-10-19(23)22-16/h5,7-9,11-12H,3-4,6,10H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRHDSBPKRCECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The ethoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different tetrahydroquinoline analogs.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes and interactions.

Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their comparative features:

*Molecular weight inferred from analogs with similar substitution patterns (e.g., ).

Detailed Analysis of Substituent Effects

Ethoxy vs. Methoxy Groups

- Ethoxy’s larger size may also reduce metabolic oxidation rates relative to methoxy groups .

- Methoxy Analogs: Simpler substitution (e.g., 3-methoxy in ) may lead to faster Phase I demethylation, shortening half-life.

Halogenated Derivatives

- 2,4-Difluoro Analog (): Fluorine’s electron-withdrawing effects enhance stability against enzymatic degradation and may increase binding affinity to hydrophobic enzyme pockets. Such derivatives are common in agrochemicals (e.g., etobenzanid in ).

Heterocyclic Modifications

- Thiophene-2-carboximidamide (): The thiophene ring and imidamide group introduce hydrogen-bonding capacity, critical for receptor interactions (e.g., serotonin or dopamine receptors). Chiral separation (SFC) achieved >99% enantiomeric purity, highlighting the importance of stereochemistry in activity .

- Benzimidazole-Thiazolyl Hybrid (): The fused heterocycles may target kinases (e.g., Frizzled receptors) or DNA repair enzymes, diverging from the benzamide-based mechanism of the target compound.

Biological Activity

3,4-Diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound notable for its complex molecular structure and potential biological activities. The compound features a tetrahydroquinoline core, which is significant in various bioactive molecules, particularly in pharmaceuticals. This article explores the biological activity of this compound through detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is , with a molecular weight of approximately 354.4 g/mol. Its structure includes diethoxy groups that may influence its solubility and bioavailability, enhancing interactions with biological targets crucial for therapeutic efficacy .

Biological Activities

Research indicates that compounds similar to 3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives. For instance, quinoline-based compounds have shown significant anti-proliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific pathways associated with cancer progression .

In vitro studies have demonstrated that these compounds can inhibit sirtuins—proteins linked to cancer cell survival—suggesting a possible mechanism for their anticancer effects .

Antimicrobial Properties

Quinoline derivatives have also been studied for their antibacterial and antifungal activities. Some compounds in this class have exhibited potent inhibitory effects against pathogenic microorganisms. The structural features of these compounds play a critical role in their biological activity .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are noteworthy. Research has shown that certain derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression.

Case Studies and Experimental Findings

The exact mechanism by which 3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets and pathways involved in disease processes. Further research is necessary to elucidate these mechanisms and identify precise molecular interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a multi-step process starting from 3,4-dihydroisoquinolinone derivatives. Key steps include:

N-alkylation of the tetrahydroquinoline core using alkyl halides under mild conditions (e.g., dichloromethane at 25–40°C).

Oxidation of iminium intermediates with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the 2-oxo group.

Benzamide coupling via activated ester intermediates (e.g., using carbodiimides like EDC).

- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents improve coupling efficiency) and stoichiometric control of oxidizing agents .

Q. What structural features of this compound contribute to its biological activity?

- The molecule’s activity arises from:

- A tetrahydroquinoline core , enabling interactions with hydrophobic protein pockets.

- Ethoxy groups at positions 3 and 4 on the benzamide ring, which enhance solubility and modulate electronic effects.

- The 2-oxo group on the tetrahydroquinoline, which may participate in hydrogen bonding with enzymatic targets.

- Structural analogs show varied activity depending on substitution patterns, highlighting the importance of the ethoxy groups .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Essential Methods :

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of ethoxy groups and amide bond formation.

- HPLC (C18 columns, acetonitrile/water gradient) to assess purity (>95% required for biological assays).

- GC-MS for tracking volatile byproducts during synthesis.

- X-ray crystallography (where feasible) to resolve conformational details of the tetrahydroquinoline ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Case Study : Conflicting data on antimicrobial vs. anticancer activity may stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Concentration thresholds : Sub-µM concentrations may inhibit kinases, while higher doses induce cytotoxicity.

- Solution : Perform dose-response curves across multiple models and validate target engagement via biochemical assays (e.g., kinase inhibition profiling) .

Q. What mechanistic hypotheses explain its interaction with cyclooxygenase (COX) enzymes?

- Proposed Mechanism :

- The benzamide moiety binds to the COX-2 active site, mimicking arachidonic acid.

- Ethoxy groups stabilize interactions with hydrophobic residues (e.g., Val523 in COX-2).

- In vitro validation : Use recombinant COX-2 enzyme assays with IC₅₀ determination and molecular docking simulations (AutoDock Vina) to map binding poses .

Q. How can synthetic methodologies be adapted to generate derivatives with improved pharmacokinetic properties?

- Strategies :

- Bioisosteric replacement : Swap ethoxy groups with trifluoromethoxy to enhance metabolic stability.

- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) on the tetrahydroquinoline nitrogen.

- Stereochemical control : Use chiral catalysts to isolate enantiomers with higher target selectivity.

- Validation : Assess stability in liver microsomes and plasma protein binding ratios .

Key Recommendations for Experimental Design

- Control experiments : Include structurally analogous compounds (e.g., 3,4-dimethoxy derivatives) to isolate the role of ethoxy groups.

- Data reproducibility : Use triplicate technical replicates and independent biological repeats.

- Ethical compliance : Adhere to institutional guidelines for in vitro studies, avoiding cross-contamination in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.